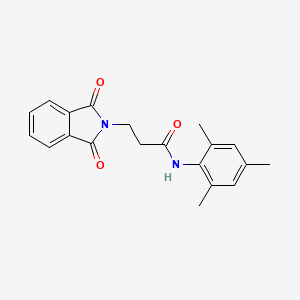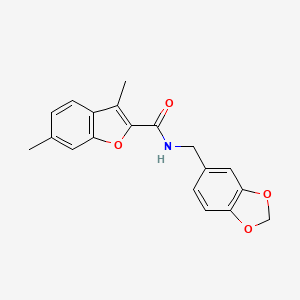
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide, also known as MI-773, is a small molecule inhibitor of the p53-MDM2 interaction. This interaction is responsible for the degradation of the tumor suppressor protein p53, which is a key regulator of cell cycle arrest and apoptosis. MI-773 has been shown to be a promising therapeutic agent for the treatment of various types of cancer.
Mécanisme D'action
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide binds to the MDM2 protein, which is responsible for the degradation of p53. By inhibiting this interaction, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide stabilizes p53 and activates its tumor suppressor functions, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth and metastasis in preclinical models of cancer. 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide has a favorable pharmacokinetic profile and can be administered orally or intravenously.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide has several advantages for lab experiments, including its high potency and selectivity for the p53-MDM2 interaction, its favorable pharmacokinetic profile, and its ability to induce apoptosis in cancer cells. However, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide has some limitations, including its potential toxicity and the possibility of developing resistance to the drug.
Orientations Futures
There are several future directions for the research on 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide, including:
1. Combination therapy: 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide could be combined with other cancer therapies to enhance its efficacy and overcome resistance.
2. Biomarker identification: Identification of biomarkers that predict response to 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide could help identify patients who are most likely to benefit from the drug.
3. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide in humans.
4. Mechanism of resistance: Understanding the mechanisms of resistance to 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide could help develop strategies to overcome resistance.
5. Alternative targets: Identification of alternative targets for 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide could lead to the development of new cancer therapies.
Méthodes De Synthèse
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of the isoindolinone core followed by the introduction of the mesityl group and the propanamide moiety. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth and inducing apoptosis. It has been shown to be effective against various types of cancer, including breast cancer, non-small cell lung cancer, and leukemia.
Propriétés
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(2,4,6-trimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-12-10-13(2)18(14(3)11-12)21-17(23)8-9-22-19(24)15-6-4-5-7-16(15)20(22)25/h4-7,10-11H,8-9H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXPRRDKGRVUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxoisoindol-2-yl)-N-(2,4,6-trimethylphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B5182558.png)
![10-ethyl-3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium iodide](/img/structure/B5182560.png)
![ethyl 3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5182567.png)
![4-{[4-fluoro-3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5182572.png)
![10-{3-[4-(1-adamantyl)-1-piperazinyl]propyl}-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B5182579.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5182583.png)
![4-amino-N-{2-[(3-bromobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5182585.png)
![5-[(5-bromo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5182593.png)


![4-(benzyloxy)-1,7,8,9,10,10-hexachloro-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5182609.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5182612.png)
![5-{3,5-dichloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5182622.png)
